molecular formula C13H19N3O2S B4599575 2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide

2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B4599575
M. Wt: 281.38 g/mol
InChI Key: CWYJTOIFRRDENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Thiosemicarbazones, including variants similar to 2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide, have been synthesized and analyzed for their crystal and molecular structures. Such compounds exhibit unique crystallization patterns and have been examined using techniques like X-ray diffraction, NMR, and UV-Vis spectroscopy. The understanding of their molecular orbital calculations is essential for determining their electronic properties and potential applications in various fields (Anderson et al., 2016).

Medicinal Chemistry and Pharmacology

  • Antitumor Properties : Research on dioxomolybdenum(VI) complexes involving compounds structurally related to this compound has shown promising results in the field of chemotherapy. These complexes have been found to have a higher antitumor activity against certain cell lines compared to some standard drugs, indicating their potential in medicinal chemistry and drug development (Hussein et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition : Thiosemicarbazides, similar in structure to this compound, have been studied as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments. Their corrosion inhibition efficiency is linked to their molecular structure, which is critical for their application in industrial settings (Ebenso et al., 2010).

Molecular Interactions and Analysis

  • Molecular Interaction Analysis : Detailed studies have been conducted on compounds like this compound to understand their molecular interactions, particularly their binding properties with DNA and proteins. Such analyses are crucial in drug design and understanding the mechanism of action of potential pharmaceutical compounds (Sivajeyanthi et al., 2017).

Biochemical Applications

  • Antimicrobial and Anti-Cancer Activities : Thiosemicarbazone derivatives, structurally related to this compound, exhibit significant antimicrobial and anti-cancer activities. These findings are important for the development of new therapeutic agents in the treatment of various infections and cancers (Farghaly et al., 2020).

Material Science

  • Electronic and Structural Applications : The electronic and structural properties of thiosemicarbazones are a focus of research, particularly in the field of material science. These studies are important for the development of new materials with specific electronic properties (Muralisankar et al., 2016).

Chemical Analysis

  • Fluorescent Probing and Sensor Applications : Certain derivatives of thiosemicarbazones are explored as fluorescent sensors for detecting metal ions, such as iron, in various solutions. This has implications in environmental monitoring and chemical analysis (Marenco et al., 2012).

Properties

IUPAC Name

1-(butanoylamino)-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-3-7-12(17)15-16-13(19)14-10-8-5-6-9-11(10)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYJTOIFRRDENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.